molecular formula C27H27NO4 B13462298 2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(3-isopropylphenyl)propanoic acid

2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(3-isopropylphenyl)propanoic acid

Cat. No.: B13462298
M. Wt: 429.5 g/mol
InChI Key: OVYUTWCYBYMMSV-UHFFFAOYSA-N
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Description

2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-[3-(propan-2-yl)phenyl]propanoic acid is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a fluorenylmethoxycarbonyl (Fmoc) group, an isopropyl-substituted phenyl group, and a propanoic acid moiety. The presence of these functional groups makes it a versatile compound in synthetic chemistry and research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-[3-(propan-2-yl)phenyl]propanoic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Protection of the amine group: The amine group is protected using the fluorenylmethoxycarbonyl (Fmoc) group.

    Formation of the propanoic acid moiety:

    Introduction of the isopropyl-substituted phenyl group: This step is achieved through a Friedel-Crafts alkylation reaction, where the phenyl group is alkylated with isopropyl chloride in the presence of a Lewis acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated synthesis equipment and optimized reaction conditions ensures high yield and purity. The process may also include purification steps such as recrystallization and chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-[3-(propan-2-yl)phenyl]propanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents like sodium hydroxide (NaOH) and hydrochloric acid (HCl) are used under various conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-[3-(propan-2-yl)phenyl]propanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a protecting group for amines.

    Biology: The compound is utilized in peptide synthesis and as a probe in biochemical assays.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-[3-(propan-2-yl)phenyl]propanoic acid involves its interaction with specific molecular targets and pathways. The Fmoc group serves as a protecting group for amines, preventing unwanted reactions during synthesis. The isopropyl-substituted phenyl group and propanoic acid moiety contribute to the compound’s reactivity and stability. The compound’s effects are mediated through its ability to undergo various chemical reactions, facilitating the synthesis of complex molecules.

Comparison with Similar Compounds

Similar Compounds

  • (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-methoxybutanoic acid
  • (2S)-2-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}-5-methoxy-5-oxopentanoic acid

Uniqueness

2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-[3-(propan-2-yl)phenyl]propanoic acid is unique due to its specific combination of functional groups, which impart distinct chemical properties and reactivity. The presence of the Fmoc group makes it particularly useful in peptide synthesis, while the isopropyl-substituted phenyl group enhances its stability and reactivity compared to similar compounds .

Properties

Molecular Formula

C27H27NO4

Molecular Weight

429.5 g/mol

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(3-propan-2-ylphenyl)propanoic acid

InChI

InChI=1S/C27H27NO4/c1-17(2)19-9-7-8-18(14-19)15-25(26(29)30)28-27(31)32-16-24-22-12-5-3-10-20(22)21-11-4-6-13-23(21)24/h3-14,17,24-25H,15-16H2,1-2H3,(H,28,31)(H,29,30)

InChI Key

OVYUTWCYBYMMSV-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=CC(=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Origin of Product

United States

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